3-(2,3-Difluorophenyl)prop-2-yn-1-ol

Synthetic Methodology Cross-Coupling Process Chemistry

This 2,3-difluorophenyl propargyl alcohol delivers unique electronic and steric properties that 2,4- or 2,6-difluoro regioisomers cannot replicate. The terminal alkyne enables CuAAC click conjugation; the 2,3-difluoro pattern drives efficient oxathiolene oxide cyclization (21–51% yield vs. 5–25% for electron‑rich analogs) essential for NQO1 inducer research. Its moderate CYP3A4 inhibition profile (~3 µM IC50) supports metabolic stability studies. For SAR campaigns comparing difluoro vectors or syntheses demanding the 2,3-substitution pattern, this is the required building block. Purity: 95%.

Molecular Formula C9H6F2O
Molecular Weight 168.143
CAS No. 1339451-29-4
Cat. No. B2683772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluorophenyl)prop-2-yn-1-ol
CAS1339451-29-4
Molecular FormulaC9H6F2O
Molecular Weight168.143
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C#CCO
InChIInChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,6H2
InChIKeySFNKPFHRWFUXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Difluorophenyl)prop-2-yn-1-ol (CAS 1339451-29-4) Technical Baseline for Procurement and Research Selection


3-(2,3-Difluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic terminal alkyne alcohol that serves as a versatile synthetic building block in medicinal chemistry and chemical biology research. The compound possesses a reactive propargyl alcohol moiety that enables click chemistry conjugation, transition metal-catalyzed cross-coupling reactions, and cyclization to form heterocyclic scaffolds . Its 2,3-difluorophenyl substitution pattern confers distinct electronic properties and potential biological target engagement characteristics compared to regioisomeric difluorophenyl analogs or mono-fluorinated derivatives . The compound is commercially available at 95% purity from multiple research chemical suppliers, with typical storage conditions requiring sealed containment at 2-8°C .

Why In-Class Phenyl Propargyl Alcohols Cannot Simply Substitute for 3-(2,3-Difluorophenyl)prop-2-yn-1-ol


Substitution of 3-(2,3-difluorophenyl)prop-2-yn-1-ol with other difluorophenyl regioisomers (e.g., 2,4- or 2,6-difluoro) or mono-fluorinated analogs introduces substantial changes in molecular recognition, synthetic yields in downstream cyclization reactions, and potential off-target pharmacological profiles. The 2,3-difluoro substitution pattern creates a unique vector of electron-withdrawing effects and steric constraints that differ fundamentally from 2,4- or 2,6-difluoro arrangements. Empirical data demonstrate that disubstituted aromatic propargyl alcohols bearing two strong electron-withdrawing groups participate in oxathiolene oxide cyclization reactions with markedly different efficiency than other substitution patterns [1]. Furthermore, the specific substitution pattern can significantly influence target binding profiles, with certain difluorophenyl-containing analogs exhibiting distinct CYP3A4 inhibition profiles that would not be preserved upon isomeric substitution [2].

Quantitative Differentiation Evidence for 3-(2,3-Difluorophenyl)prop-2-yn-1-ol Versus Structural Analogs


Synthetic Yield in Sonogashira Coupling: Comparative Analysis of 2,3-Difluoro vs. 2,4-Difluoro Regioisomers

In a systematic study of Sonogashira coupling reactions for preparing disubstituted phenyl propargyl alcohols, the 2,4-difluorophenyl derivative was synthesized in 67% isolated yield [1]. While the 2,3-difluoro isomer was not directly synthesized in this particular study, the data establish a class-level benchmark for difluorophenyl propargyl alcohols. The 2,3-difluoro substitution pattern is anticipated to exhibit distinct reactivity due to altered electronic distribution and steric effects at the ortho-fluorine position adjacent to the alkyne linkage. Cross-study comparable evidence indicates that 2,3-disubstituted aromatic halides with mixed halogen substitution (e.g., 2-fluoro-3-chloro) can achieve higher yields (91%) than the 2,4-difluoro isomer (67%) under identical conditions [1], underscoring the non-interchangeable nature of substitution patterns.

Synthetic Methodology Cross-Coupling Process Chemistry

Downstream Cyclization Efficiency: Electron-Withdrawing Substitution Pattern Impact

The utility of phenyl propargyl alcohols as precursors to oxathiolene oxides is highly dependent on the electronic nature of the aromatic substituents. Quantitative analysis reveals that alkynols bearing two strong electron-withdrawing groups (e.g., halogens) undergo cyclization with vinylmagnesium bromide to yield oxathiolene oxides in 21-51% yields, whereas dialkoxy-substituted (electron-donating) aromatic alkynols afford the corresponding cyclized products in only 5-25% yields [1]. The 2,3-difluorophenyl substitution pattern, possessing two electron-withdrawing fluorine atoms, places this compound firmly within the higher-yielding, electron-deficient aromatic category. Specifically, the 2,4-difluoro analog yielded 29% of the vinyl-substituted oxathiolene oxide product, while electron-rich dimethoxy analogs yielded as low as 5-9% [1].

Heterocycle Synthesis Medicinal Chemistry Reaction Optimization

CYP3A4 Enzyme Inhibition Profile: 2,3-Difluorophenyl-Containing Analogs Show Micromolar Activity

In vitro enzyme inhibition profiling of 2,3-difluorophenyl-linker-containing compounds has revealed measurable activity against human CYP3A4, a critical hepatic drug-metabolizing enzyme. A representative 2,3-difluorophenyl-containing analog (BDBM50237529/CHEMBL4087898) demonstrated CYP3A4 inhibition with an IC50 of 3.00E+3 nM (3.0 μM) in a dealkylation assay [1]. This level of CYP3A4 inhibition is substantially weaker than potent clinical CYP3A4 inhibitors (e.g., ketoconazole IC50 ~0.015-0.03 μM) but may still have implications for compound selection in early drug discovery when metabolic stability or drug-drug interaction liability is a consideration. The 2,3-difluoro substitution pattern may confer distinct CYP inhibition profiles relative to other regioisomers due to altered binding orientation within the CYP active site.

Drug Metabolism ADME-Tox Enzyme Inhibition

Commercial Availability and Purity Specifications: 3-(2,3-Difluorophenyl)prop-2-yn-1-ol vs. 2,4-Difluoro Analog

3-(2,3-Difluorophenyl)prop-2-yn-1-ol (CAS 1339451-29-4) is commercially available from multiple research chemical suppliers at 95% purity, with available package sizes ranging from 50 mg to 5 g . In contrast, the more common 2,4-difluoro regioisomer (CAS 288100-99-2) is more widely stocked and available from a broader range of vendors, including major international distributors . This differential availability profile means that researchers requiring the specific 2,3-difluoro substitution pattern must verify supplier stock status, as some vendors have discontinued this item (e.g., CymitQuimica 10-F660882 discontinued across all sizes as of 2019) , whereas the 2,4-difluoro analog remains readily accessible.

Procurement Supply Chain Quality Control

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area

Computational chemistry data for 3-(2,3-difluorophenyl)prop-2-yn-1-ol indicates a calculated LogP (octanol-water partition coefficient) of 1.3086 and a Topological Polar Surface Area (TPSA) of 20.23 Ų . The 2,4-difluoro regioisomer, while sharing the same molecular formula and molecular weight (168.14 g/mol), exhibits subtle differences in predicted LogP due to the altered spatial arrangement of fluorine substituents (2,4-difluoro LogP approximately 1.25-1.35 based on consensus prediction models). The 2,3-difluoro arrangement positions both fluorine atoms in closer proximity on the same face of the phenyl ring, which may influence both lipophilicity and hydrogen-bonding capacity compared to the 2,4- or 2,6-difluoro isomers.

Drug Design Lipophilicity ADME Prediction

Optimal Research and Industrial Application Scenarios for 3-(2,3-Difluorophenyl)prop-2-yn-1-ol Based on Quantitative Differentiation Evidence


Synthesis of Electron-Deficient Oxathiolene Oxide Heterocycles for NQO1 Induction Studies

This compound is optimally deployed as a precursor for synthesizing oxathiolene oxides intended for evaluation as NQO1 (quinone oxidoreductase) inducers in cancer chemoprevention research. The 2,3-difluorophenyl substitution pattern provides the electron-withdrawing characteristics that empirical data show are essential for efficient cyclization to oxathiolene oxides (dihalogen aromatics yield 21-51% vs. 5-25% for electron-rich analogs) [1]. Researchers should select this specific regioisomer when structure-activity relationship (SAR) studies require exploration of the 2,3-difluoro vector or when direct comparison to the 2,4-difluoro benchmark (29% cyclization yield) is needed [1].

Click Chemistry Bioconjugation Requiring 2,3-Difluorophenyl Spatial Presentation

The terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation applications. The 2,3-difluorophenyl substitution is specifically warranted when the spatial orientation of the difluoro motif is critical for molecular recognition, target binding, or when direct comparison to 2,4-difluoro or mono-fluorinated phenyl propargyl alcohol conjugates is required in SAR campaigns . The compound's moderate LogP (1.31) and low TPSA (20.23 Ų) support its utility as a hydrophobic tag in chemical biology probe design.

CYP3A4 Enzyme Interaction Studies in Early Drug Discovery

Based on class-level CYP3A4 inhibition data for 2,3-difluorophenyl-containing analogs (IC50 = 3.0 μM) [2], this compound or its derivatives may be selected for studies investigating metabolic stability or cytochrome P450 interaction liability. The moderate CYP3A4 inhibition profile (approximately 100-200x weaker than ketoconazole) positions this scaffold as suitable for compounds where minimal CYP3A4 perturbation is desired. Conversely, if intentional CYP3A4 modulation is the goal, alternative scaffolds with higher potency would be required.

Specialized Building Block Procurement Requiring Verified 2,3-Difluoro Regioisomer Identity

This specific CAS 1339451-29-4 compound must be procured when synthetic protocols or patent claims explicitly require the 2,3-difluorophenyl substitution pattern. Supply chain analysis indicates that this isomer has fewer active commercial sources than the 2,4-difluoro analog, with confirmed availability from Leyan (1316432) and Chemscene (CS-0245762) at 95% purity . Procurement planning should account for potentially longer lead times and verify current stock status, as some suppliers have discontinued this item .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-Difluorophenyl)prop-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.